ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE
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Overview
Description
Ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a nitro group, and an ester functional group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE typically involves multiple steps. One common method includes the condensation of 8-methoxy-6-nitro-2-oxo-2H-chromen-3-carboxylic acid with 3-amino-3-(4-methylphenyl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: 8-amino-6-nitro-2-oxo-2H-chromen-3-yl derivative.
Substitution: Various substituted chromen-2-one derivatives.
Hydrolysis: 8-methoxy-6-nitro-2-oxo-2H-chromen-3-carboxylic acid and ethanol
Scientific Research Applications
Ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties
Mechanism of Action
The mechanism of action of ETHYL 3-[(8-METHOXY-6-NITRO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with various molecular targets. The chromen-2-one core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: Another chromen-2-one derivative with similar fluorescent properties.
4-Methylumbelliferone: Known for its use as a fluorescent probe in biological studies.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core
Uniqueness
Ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate is unique due to its combination of a nitro group, methoxy group, and ester functional group, which confer distinct chemical reactivity and biological activity compared to other chromen-2-one derivatives .
Properties
Molecular Formula |
C23H22N2O8 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
ethyl 3-[(8-methoxy-6-nitro-2-oxochromene-3-carbonyl)amino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C23H22N2O8/c1-4-32-20(26)12-18(14-7-5-13(2)6-8-14)24-22(27)17-10-15-9-16(25(29)30)11-19(31-3)21(15)33-23(17)28/h5-11,18H,4,12H2,1-3H3,(H,24,27) |
InChI Key |
HQPBCXLSLORVOA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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